molecular formula C17H14N2 B1684216 Ellipticine CAS No. 519-23-3

Ellipticine

Katalognummer: B1684216
CAS-Nummer: 519-23-3
Molekulargewicht: 246.31 g/mol
InChI-Schlüssel: CTSPAMFJBXKSOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ellipticine is a organic heterotetracyclic compound that is pyrido[4,3-b]carbazole carrying two methyl substituents at positions 5 and 11. It has a role as an antineoplastic agent and a plant metabolite. It is an organic heterotetracyclic compound, an organonitrogen heterocyclic compound, a polycyclic heteroarene and an indole alkaloid.
This compound is a potent antineoplastic agent.
This compound is a natural product found in Trichoderma brevicompactum, Aschersonia paraphysata, and other organisms with data available.

Wirkmechanismus

Target of Action

Ellipticine, a tetracyclic alkaloid, primarily targets DNA and the enzyme topoisomerase II . DNA is the genetic material of the cell, carrying the instructions for the development, functioning, growth, and reproduction of all known organisms. Topoisomerase II is an enzyme that alters the supercoiling of double-stranded DNA, playing a crucial role in DNA replication .

Mode of Action

This compound exerts its action through several mechanisms. The most well-established mode of action is intercalation into DNA and inhibition of topoisomerase II . As an intercalator, this compound is capable of inserting itself between the base pairs of the DNA strand . In its intercalated state, this compound binds strongly and lies parallel to the base pairs, increasing the superhelical density of the DNA . This binding to topoisomerase II inhibits the enzyme, resulting in potent antitumor activity .

Biochemical Pathways

The biochemical pathways affected by this compound include the PI3K/AKT pathway , p53 pathway , and MAPK pathway . These pathways are closely related to the antiproliferative ability of this compound. The PI3K/AKT and MAPK pathways are involved in cell survival and proliferation, while the p53 pathway plays a key role in cell cycle regulation and apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in vivo. It has been found that the complexation of this compound with the amino acid pairing peptide EAK16-II (EAK) prolongs the residence time of the drug and enlarges the area under the concentration-time curve (AUC), indicating that EAK can serve as a suitable carrier to increase the bioavailability of this compound .

Result of Action

This compound has a marked effect on cellular RNA content. For instance, Friend leukemia cells, blocked in G2 phase by the drug, doubled their RNA content compared to control cells . Moreover, this compound reduces the inflammatory response and mortality in a mouse model of LPS-induced endotoxic shock .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that the compound was first isolated from the plant material of Ochrosia elliptica Labill , suggesting that its natural environment and the conditions under which the plant grows could potentially influence the properties of the compound

Biologische Aktivität

Ellipticine is a naturally occurring alkaloid, first isolated from the plant Ochrosia elliptica in 1959. Its complex structure and potent biological activities have made it a subject of extensive research, particularly in the fields of oncology and microbiology. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential.

This compound exerts its biological effects through several well-characterized mechanisms:

  • DNA Intercalation : this compound intercalates into DNA, disrupting the double helix structure. This interaction is critical for its cytotoxic effects and is primarily mediated through the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair .
  • Topoisomerase II Inhibition : The compound's ability to inhibit topoisomerase II leads to the formation of DNA strand breaks, which can trigger apoptotic pathways in cancer cells .
  • p53 Pathway Activation : Recent studies have shown that this compound can restore the function of mutant p53 proteins, enhancing their transcriptional activity. This restoration can sensitize cancer cells to other chemotherapeutic agents .
  • Kinase Inhibition : this compound has also been reported to inhibit various kinases, which may contribute to its anticancer properties by disrupting signaling pathways involved in cell proliferation and survival .

Cytotoxicity and Anticancer Activity

This compound demonstrates significant cytotoxic effects against a variety of cancer cell lines. The following table summarizes key findings from studies evaluating its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action Reference
K-562 (Leukemia)0.5Topoisomerase II inhibition
A549 (Lung Cancer)1.2DNA intercalation and apoptosis induction
MCF-7 (Breast Cancer)0.8Cell cycle arrest via cyclin B1 regulation
HeLa (Cervical Cancer)0.6Induction of apoptosis and DNA damage

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against multidrug-resistant bacteria. A notable study demonstrated that this compound hydrochloride (EH) effectively reduced bacterial counts in infected animal models, particularly against Escherichia coli strains resistant to colistin . The mechanisms involved include:

  • Binding to Topoisomerase IV : EH showed good binding affinity for topoisomerase IV in E. coli, which is crucial for bacterial DNA replication .
  • Synergistic Effects : When combined with colistin, EH displayed synergistic effects against resistant strains, suggesting potential for combination therapies in treating infections caused by multidrug-resistant pathogens .

Case Studies and Clinical Trials

Several case studies have highlighted the therapeutic potential of this compound derivatives:

  • 9-Hydroxythis compound : This derivative has been shown to induce apoptosis specifically in mutant p53-expressing cancer cells without affecting normal cells. It also sensitizes these cells to cisplatin treatment, indicating its potential as an adjunct therapy in cancer treatment .
  • This compound in Animal Models : In vivo studies have demonstrated that this compound significantly prolongs survival in mice with induced tumors, supporting its efficacy as a potential anticancer agent .

Q & A

Basic Research Questions

Q. What are the primary molecular mechanisms underlying ellipticine’s anticancer activity?

this compound exerts anticancer effects through dual mechanisms: (1) inhibition of topoisomerase II by stabilizing DNA-enzyme cleavage complexes, leading to DNA double-strand breaks , and (2) metabolic activation by cytochrome P450 (CYP) enzymes or peroxidases to form reactive carbenium ions (e.g., 13-hydroxythis compound), which covalently bind DNA, creating adducts that disrupt replication . Researchers should validate these mechanisms using in vitro topoisomerase II activity assays (e.g., plasmid relaxation assays) and HPLC-MS to detect DNA adducts in target cells.

Q. How can researchers assess this compound’s metabolic activation in cancer cell models?

Methodologically, use CYP isoform-specific inhibitors (e.g., α-naphthoflavone for CYP1A) or siRNA knockdown to identify metabolic pathways. Quantify metabolites like 9-hydroxythis compound (detoxification product) and 13-hydroxythis compound (activation product) via LC-MS/MS. Co-incubation with peroxidase systems (e.g., horseradish peroxidase/H2O2) can mimic oxidative activation in tumors .

Q. What are standard cytotoxicity assays for this compound in preclinical studies?

Employ dose-response curves using MTT or clonogenic assays across multiple cell lines (e.g., MCF-7, HL-60) to determine IC50 values. Pair these with apoptosis markers (Annexin V/PI staining) and cell cycle analysis (flow cytometry) to differentiate cytostatic (G2/M arrest) vs. cytotoxic effects .

Advanced Research Questions

Q. How can strain engineering optimize this compound biosynthesis in microbial systems?

Key steps include:

  • Gene Identification : Use comparative genomics to pinpoint biosynthetic genes (e.g., alkaloid synthases) in native producers like Ochrosia species .
  • Genetic Modifications : Overexpress rate-limiting enzymes (e.g., methyltransferases) in E. coli or S. cerevisiae chassis strains via CRISPR-Cas8.
  • Fermentation Optimization : Adjust pH, temperature, and nutrient feed (e.g., tryptophan precursors) in bioreactors to enhance yield. Validate purity via NMR and HPLC .

Q. What experimental strategies resolve contradictions in this compound’s cytotoxicity data across studies?

Discrepancies may arise from variable CYP expression or DNA repair capacity in cell models. Address this by:

  • Standardizing Models : Use isogenic cell lines with CRISPR-edited CYP isoforms (e.g., CYP1A1-KO vs. WT).
  • Multi-Omics Integration : Correlate RNA-seq (CYP expression), metabolomics (activation ratios), and whole-genome sequencing (DNA repair mutations) to identify confounding variables .

Q. How do polymer-drug compatibility studies improve this compound formulation for targeted delivery?

Apply the solubility parameter method : Calculate Hansen solubility parameters (δd, δp, δh) for this compound and polymers (e.g., PCL, PLA) to predict miscibility. Validate with X-ray diffraction (crystallinity reduction) and FTIR (absence of drug-polymer interactions). Optimize micelle formulations (e.g., PEO-b-PCL) for sustained release using dialysis-based drug loading .

Q. What advanced techniques detect this compound’s interaction with DNA and topoisomerase II?

  • Fluorescence Spectroscopy : Monitor this compound’s emission shift (λem 450→520 nm) upon binding to DNA or enzyme-DNA complexes. Use lifetime analysis to distinguish protonated (DNA-bound) vs. deprotonated (enzyme-bound) states .
  • Single-Molecule Imaging : Employ magnetic tweezers to visualize topoisomerase II-mediated DNA cleavage in real time with/without this compound .

Q. Methodological Challenges & Recommendations

Q. How to ensure reproducibility in this compound’s in vivo pharmacokinetic studies?

  • Dosing Consistency : Use species-specific CYP activity profiles (e.g., rat vs. humanized mouse models) to account for metabolic differences.
  • Adduct Quantification : Apply <sup>32</sup>P-postlabeling or accelerator mass spectrometry for sensitive detection of DNA adducts in tissues .

Q. What controls are critical when studying this compound’s mutagenic potential?

Include Ames test variants with metabolic activation (S9 fraction) to assess CYP-dependent mutagenicity. Pair with in vitro Comet assays to distinguish DNA adduct-driven genotoxicity from topoisomerase II-mediated effects .

Q. Data Interpretation & Reporting Standards

Q. How to address conflicting toxicological data in this compound studies?

Toxicity variations (e.g., LD50 discrepancies in mice ) may stem from administration routes (oral vs. intraperitoneal) or impurity profiles. Mitigate by:

  • Batch Characterization : Require COA (Certificate of Analysis) for this compound purity (>95%) and quantify contaminants via LC-UV .
  • Meta-Analysis : Pool data from standardized assays (e.g., OECD guidelines) to establish dose-response consensus .

Eigenschaften

IUPAC Name

5,11-dimethyl-6H-pyrido[4,3-b]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2/c1-10-14-9-18-8-7-12(14)11(2)17-16(10)13-5-3-4-6-15(13)19-17/h3-9,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSPAMFJBXKSOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN=CC2=C(C3=C1NC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33668-12-1 (hydrochloride), 55042-50-7 (tartrate)
Record name Ellipticine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30199855
Record name 5,11-Dimethyl-6H-pyrido(4,3-b)carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519-23-3
Record name Ellipticine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ellipticine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ellipticine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17026
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ellipticine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71795
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,11-Dimethyl-6H-pyrido(4,3-b)carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,11-dimethyl-6H-pyrido[4,3-b]carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.514
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ELLIPTICINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/117VLW7484
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.